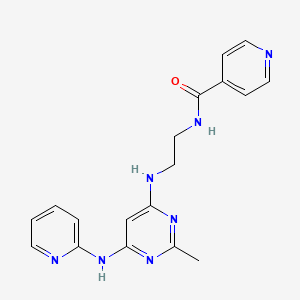

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c1-13-23-16(12-17(24-13)25-15-4-2-3-7-20-15)21-10-11-22-18(26)14-5-8-19-9-6-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,20,21,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFAHZHUQNXYDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide typically involves multiple steps:

Esterification of Nicotinic Acid: Nicotinic acid is esterified to form an ester intermediate.

Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides.

Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to form a cyano intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert nitrile groups to amines.

Substitution: Nucleophilic substitution reactions are common, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.

Reduction: Sodium and ammonium chloride in ethanol are typical reagents.

Substitution: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various N-oxides, amines, and substituted pyridinylpyrimidines.

Scientific Research Applications

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways involved in tumor growth.

Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide involves the inhibition of specific enzymes, such as histone deacetylases. This inhibition leads to a decrease in the multiplication of tumor cells and suppression of certain tumors . The compound interacts with molecular targets and pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural distinctions between the target compound and analogs from literature and patents:

| Compound Name (Identifier) | Core Structure | Substituents/Modifications | Key Functional Groups |

|---|---|---|---|

| Target Compound | Pyrimidine | 2-methyl, 6-(pyridin-2-ylamino), ethylamino-isonicotinamide | Pyridin-2-ylamino, isonicotinamide |

| (R)-N-(2-(((S)-1-(dimethylamino)... (7h) [1] | Pyrimido[4,5-d]pyrimidin-2-one | Dimethylamino, methylbenzoyl-valine-pyrrolidine, 7-((6-methylpyridin-3-yl)amino) | Peptidomimetic chain, fused pyrimidine ring |

| N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)... [2] | Pyrimidine | 4-(4-methylpiperazin-1-yl), 6-(pyridin-4-ylamino), phenoxyacetamide-isopropyl | Piperazinyl, pyridin-4-ylamino, phenoxyacetamide |

| N-isopropyl-2-(3-(2-(4-methylpiperazin-1-yl)... [2] | Pyrimidine | 2-(4-methylpiperazin-1-yl), 6-(pyridin-4-ylamino), phenoxyacetamide-isopropyl | Piperazinyl, pyridin-4-ylamino |

Functional Implications

- Pyridin-2-ylamino vs.

- Isonicotinamide vs. Phenoxyacetamide: The isonicotinamide group (polar aromatic amide) likely improves aqueous solubility relative to the lipophilic phenoxyacetamide in patent analogs [2], which may enhance bioavailability.

- Ethylamino Linker vs. Piperazinyl Groups: The absence of a piperazine ring in the target compound could reduce basicity and metabolic stability compared to piperazine-containing analogs [2], but may simplify synthesis.

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Solubility: The isonicotinamide group may confer moderate solubility, superior to phenoxyacetamide-containing analogs [2] but inferior to piperazinyl derivatives, which often exhibit enhanced solubility due to basic nitrogen atoms.

- Binding Affinity: Pyridin-2-ylamino groups are less common in kinase inhibitors than pyridin-4-ylamino moieties, suggesting unique binding modes. For example, pyridin-4-ylamino groups in patent compounds [2] may align with ATP-binding sites in kinases like EGFR or JAK.

- Metabolic Stability: The ethylamino linker may be susceptible to oxidative metabolism, whereas piperazinyl groups in analogs [2] could resist degradation, prolonging half-life.

Biological Activity

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C23H22N6O

- Molecular Weight : 398.5 g/mol

- CAS Number : 1421485-45-1

Its structure features a pyrimidine ring substituted with a pyridine moiety, which is significant for its biological activity.

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide primarily acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, which is essential for the synthesis of nucleotides necessary for RNA and DNA production. This mechanism leads to impaired cell division and growth, particularly in rapidly proliferating cancer cells.

Inhibition of Cancer Cell Proliferation

Research indicates that N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of tumor cells by inducing apoptosis. For instance, one study reported a notable increase in caspase-3 levels, indicating enhanced apoptotic activity in treated cells .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on several key enzymes involved in cancer progression:

These results underscore the compound's potential as a multi-targeted therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide in preclinical models:

- Study on Tumor Cell Lines : A comprehensive screening against multiple cancer cell lines revealed that this compound exhibited potent antiproliferative activity, with IC50 values significantly lower than conventional chemotherapeutics like pemetrexed .

- Mechanistic Insights : Molecular docking studies have elucidated the binding modes of the compound to DHFR and other targets, confirming its role as a competitive inhibitor.

- In Vivo Efficacy : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, supporting its potential for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.